molecular formula C18H22N4O2 B15013644 (1Z,2Z)-N~1~,N~2~-bis(3,4-dimethylphenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide

(1Z,2Z)-N~1~,N~2~-bis(3,4-dimethylphenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide

Cat. No.: B15013644
M. Wt: 326.4 g/mol
InChI Key: BGNPXXRPTZOHAA-UHFFFAOYSA-N
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Description

(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a complex organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new compounds.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E,E)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
  • (Z,E)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)

Uniqueness

(Z,Z)-N,N-BIS(3,4-DIMETHYLPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for applications where specific stereochemical properties are required.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-N',2-N'-bis(3,4-dimethylphenyl)-1-N,2-N-dihydroxyethanediimidamide

InChI

InChI=1S/C18H22N4O2/c1-11-5-7-15(9-13(11)3)19-17(21-23)18(22-24)20-16-8-6-12(2)14(4)10-16/h5-10,23-24H,1-4H3,(H,19,21)(H,20,22)

InChI Key

BGNPXXRPTZOHAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(C(=NC2=CC(=C(C=C2)C)C)NO)NO)C

Origin of Product

United States

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